Comparison of Lipophilicity (XLogP3) with 4-Methoxybenzoyl and 4-Chlorobenzoyl Analogs
The target compound's lipophilicity, a key determinant of membrane permeability and metabolic stability, is intermediate between its 4-methoxy and 4-chloro analogs. This provides a balanced profile for optimizing absorption and minimizing rapid hepatic clearance. Specifically, the ethoxy compound has a computed XLogP3 of 1.1, compared to 0.7 for the methoxy analog and 1.4 for the chloro analog [REFS-1, REFS-2]. This difference of 0.4 log units relative to the chloro analog represents a significant shift in hydrophobicity, which can translate to a predicted difference in metabolic stability and off-target binding. No direct biological assay data are available for these specific compounds.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.1 (XLogP3-AA) |
| Comparator Or Baseline | 6-(4-methoxybenzoyl) analog: 0.7; 6-(4-chlorobenzoyl) analog: 1.4 |
| Quantified Difference | Target LogP is 0.4 units higher than methoxy analog and 0.3 units lower than chloro analog |
| Conditions | Computed property using XLogP3 algorithm via PubChem (2025 release) |
Why This Matters
An intermediate LogP value is often desirable in lead optimization, balancing aqueous solubility and passive membrane permeability; this positions the ethoxy analog advantageously for oral bioavailability tuning compared to its more hydrophilic or lipophilic counterparts.
- [1] PubChem. Compound Summary for CID 71805775: (4-ethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone. Computed XLogP3-AA Value: 1.1. View Source
- [2] PubChem. Compound Summary for CID 90585339: (4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone. Computed XLogP3-AA Value: 0.7. And Compound Summary for CID 71805765: (4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone. Computed XLogP3-AA Value: 1.4. View Source
